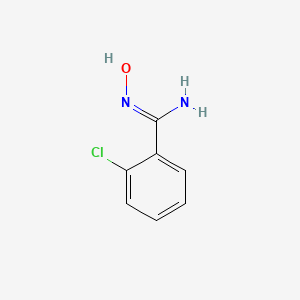

2-Chloro-N-hydroxy-benzamidine

Description

Contextualization of 2-Chloro-N-hydroxy-benzamidine within Benzamidine (B55565) Chemistry

Benzamidine, with the chemical formula C₆H₅C(NH)NH₂, represents the simplest form of an aryl amidine. wikipedia.org These compounds are characterized by a benzene (B151609) ring attached to a C(N)N functional group. The structure of benzamidine itself features one shorter C=NH double bond and a longer C-NH₂ single bond. wikipedia.org

This compound belongs to a substituted class of these molecules. Specifically, it is a derivative characterized by two significant modifications to the basic benzamidine structure:

A chlorine atom is substituted onto the benzene ring at the second (ortho) position.

A hydroxyl (-OH) group is attached to one of the nitrogen atoms of the amidine group, forming an N-hydroxyamidine, also known as an amidoxime (B1450833). cymitquimica.comresearchgate.net

This places this compound, also identified by synonyms such as 2-Chlorobenzamidoxime and 2-Chloro-N'-hydroxybenzenecarboximidamide, within the family of halogenated N-hydroxybenzamidines. cymitquimica.com Its chemical identity is defined by these functional groups, which dictate its properties and reactivity.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-chloro-N'-hydroxybenzenecarboximidamide |

| CAS Number | 56935-60-5, 29568-74-9 cymitquimica.comguidechem.com |

| Molecular Formula | C₇H₇ClN₂O cymitquimica.com |

| Molecular Weight | 170.59 g/mol |

Academic Significance of N-Hydroxybenzamidine Derivatives

The class of N-hydroxybenzamidine derivatives holds considerable significance in academic and industrial research. Their utility stems from their versatile chemical nature, which allows them to serve as valuable building blocks and reagents in various synthetic applications.

A primary area of academic interest is their role as intermediates in the synthesis of more complex molecules, particularly heterocyclic compounds. metu.edu.tr For instance, N'-hydroxybenzamidine derivatives are used as precursors for synthesizing 1,2,4-oxadiazole (B8745197) derivatives, a class of compounds explored for their biological activities. nih.gov General synthesis of these derivatives often involves the reaction of a nitrile with hydroxylamine (B1172632), which converts the nitrile group into an N-hydroxyamidine (amidoxime). researchgate.netnih.govturkjps.org

Furthermore, N-hydroxyamidines are recognized as versatile reagents in analytical and coordination chemistry. researchgate.net They can form stable complexes with various metal ions, a property that is leveraged in the development of new materials and analytical methods. researchgate.net In the realm of medicinal chemistry, the broader benzamidine class is well-known for its interaction with enzymes, particularly serine proteases. wikipedia.orgontosight.ai This has made benzamidine derivatives, including N-hydroxy substituted variants, important scaffolds in drug discovery research. ontosight.ai They are also investigated as prodrugs to improve the bioavailability of potent amidine compounds. researchgate.netturkjps.org

Structural Basis for Chemical Reactivity of this compound

The chemical reactivity of this compound is a direct consequence of its distinct structural features. The interplay between the aromatic ring, the chloro-substituent, and the N-hydroxyamidine functional group governs its chemical behavior.

The N-hydroxyamidine group is central to its reactivity. The presence of both a hydroxyl group and an amidine moiety means the compound can exhibit both acidic and basic properties, making it a versatile participant in various chemical reactions. cymitquimica.com The hydroxylamine part can act as a nucleophile, enabling further derivatization.

Table 2: Computed Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| pKa | 10.14 ± 0.70 guidechem.com |

| XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFXBVGIXZOOAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N/O)/N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952056 | |

| Record name | 2-Chloro-N-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29568-74-9, 56935-60-5 | |

| Record name | 2-Chloro-N-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N'-hydroxybenzene-1-carboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro N Hydroxy Benzamidine and Its Analogues

Classical and Established Synthetic Routes

Traditional methods for the synthesis of N-hydroxy-benzamidines, including the 2-chloro substituted analogue, have been foundational in providing access to this class of compounds. These routes often involve multi-step sequences and rely on fundamental organic transformations.

Synthesis from 2-Chlorobenzonitrile (B47944) and Hydroxylamine (B1172632) Derivatives

A primary and direct method for the preparation of 2-Chloro-N-hydroxy-benzamidine involves the reaction of 2-chlorobenzonitrile with a hydroxylamine derivative. This reaction is a classical approach for the formation of N-hydroxyamidoximes from nitriles. The reaction between nitriles and hydroxylamine to yield amidoximes is an industrially relevant process. rsc.org However, this reaction can sometimes lead to the formation of amide by-products, depending on the reaction conditions and the nature of the nitrile. rsc.orgrsc.org

The general scheme for this synthesis is as follows:

Reaction Scheme:

2-Chlorobenzonitrile + Hydroxylamine hydrochloride → this compound

This reaction is typically carried out in a suitable solvent, and the hydroxylamine is often used in the form of its hydrochloride salt, requiring a base to liberate the free hydroxylamine for the reaction to proceed. The choice of solvent and base can influence the reaction rate and the yield of the desired product. In some instances, the reaction can be promoted by microwave irradiation, which can reduce reaction times and improve yields. asianpubs.org

| Reactant 1 | Reactant 2 | Product | Key Conditions |

| 2-Chlorobenzonitrile | Hydroxylamine hydrochloride | This compound | Presence of a base (e.g., sodium carbonate, pyridine), suitable solvent (e.g., ethanol, methanol) |

Preparation via Imidoyl Chloride Intermediates

An alternative and versatile route to N-hydroxy-benzamidines involves the use of imidoyl chloride intermediates. Imidoyl chlorides are reactive species that can be readily converted to a variety of derivatives, including N-hydroxy-benzamidines. The synthesis of imidoyl chlorides can be achieved from the corresponding amides by treatment with a chlorinating agent, such as phosphorus pentachloride (PCl5). researchgate.netresearchgate.net

The two-step process would be:

Formation of the imidoyl chloride: 2-Chlorobenzamide is reacted with a chlorinating agent like phosphorus pentachloride to form the corresponding imidoyl chloride.

Reaction with hydroxylamine: The in-situ generated or isolated imidoyl chloride is then reacted with hydroxylamine to yield this compound.

This method offers flexibility as the imidoyl chloride intermediate can be reacted with various nucleophiles to generate a library of benzamidine (B55565) analogues. However, the handling of phosphorus pentachloride requires caution due to its reactivity.

| Starting Material | Intermediate | Reagent for Step 2 | Final Product |

| 2-Chlorobenzamide | 2-Chloro-N-phenyl-benzimidoyl chloride | Hydroxylamine | This compound |

Multi-Step Approaches for N-Hydroxybenzamidine Framework Construction

An example of a multi-step approach could involve:

Initial synthesis of a substituted benzaldehyde.

Conversion of the aldehyde to an oxime using hydroxylamine.

Subsequent transformation of the oxime to the N-hydroxy-benzamidine.

These multi-step routes provide a high degree of control over the final structure of the molecule, allowing for the synthesis of a wide range of analogues with diverse functionalities. Flow chemistry has also been utilized for the multi-step synthesis of complex molecules, demonstrating a modern approach to sequential reactions. syrris.jp

Advanced and Emerging Synthetic Techniques

In recent years, there has been a significant drive towards the development of more efficient, selective, and environmentally friendly synthetic methods. These advanced techniques are also being applied to the synthesis of benzamidine derivatives.

Catalyst-Mediated Synthesis of Benzamidine Derivatives

The use of catalysts can significantly enhance the efficiency and selectivity of organic reactions. In the context of benzamidine synthesis, various catalysts have been explored to promote the key bond-forming steps. For instance, iron-catalyzed reactions have been developed for the direct installation of amine groups using novel N-alkyl-hydroxylamine reagents. chemrxiv.org While not a direct synthesis of this compound, these catalyst-mediated approaches for related transformations highlight the potential for developing catalytic routes to this target molecule.

Catalytic methods can offer several advantages, including milder reaction conditions, lower catalyst loadings, and the potential for asymmetric synthesis. Research in this area is ongoing, with a focus on discovering novel catalysts that can facilitate the direct and efficient synthesis of N-hydroxy-benzamidines from readily available starting materials.

| Reaction Type | Catalyst | Substrates | Potential Application |

| Aminative difunctionalization | Iron catalyst | Alkenes, Hydroxylamine-derived aminating reagents | Synthesis of secondary and tertiary alkylamines, adaptable for benzamidine synthesis |

| Conversion of aldehydes to nitriles | Ferric hydrogen sulfate | Aldehydes, Hydroxylamine hydrochloride | A key step in a multi-step synthesis of N-hydroxy-benzamidines |

Sustainable and Green Chemistry Approaches in N-Hydroxybenzamidine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the synthesis of N-hydroxy-benzamidines and their precursors, several green chemistry approaches have been investigated.

One notable example is the use of microwave irradiation to accelerate reactions, often leading to shorter reaction times and higher yields with reduced solvent usage. asianpubs.org For instance, the one-pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride can be efficiently carried out under microwave irradiation in a dry media, which is an environmentally benign approach. asianpubs.org Furthermore, the development of reactions that proceed in water or other environmentally friendly solvents is a key goal of green chemistry. The use of metrics such as atom economy and reaction mass efficiency helps in evaluating the "greenness" of a synthetic route. walisongo.ac.id

| Green Chemistry Principle | Application in Synthesis | Example |

| Use of alternative energy sources | Microwave-assisted synthesis | Rapid, one-pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride. asianpubs.org |

| Use of safer solvents and auxiliaries | Dry media reactions | Synthesis of nitriles without the use of volatile organic solvents. asianpubs.org |

| Catalysis | Use of efficient and recyclable catalysts | Ferric hydrogen sulfate as a heterogeneous catalyst for nitrile synthesis. |

Exploration of Stereoselective and Regioselective Synthetic Pathways

The synthesis of substituted N-hydroxybenzamidines, such as this compound, presents unique challenges in controlling stereoselectivity and regioselectivity, particularly when introducing multiple substituents onto the aromatic ring or creating chiral centers in analogues. While direct stereoselective synthesis of this compound is not extensively documented due to its achiral nature, the principles of stereoselective synthesis are critical when considering its analogues that may possess chiral centers.

Stereoselective Synthesis:

The development of chiral N-hydroxybenzamidine analogues often involves the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms. Asymmetric hydrogenation is a powerful tool for establishing stereocenters. For instance, in the synthesis of chiral amines, which can be precursors to or analogues of N-hydroxybenzamidines, transition metal catalysts with chiral ligands have been used to achieve high enantioselectivity. This approach could be adapted for the synthesis of chiral analogues of this compound.

Chiral amidines themselves have been employed as resolving agents for the separation of enantiomers of weakly acidic compounds through the formation of diastereomeric salts, which can be separated by crystallization. This highlights the importance of stereochemistry in this class of compounds and suggests that methods for their direct asymmetric synthesis are of significant interest.

Key strategies for potential stereoselective synthesis of analogues include:

Catalytic Asymmetric Hydrogenation: Of prochiral precursors, such as imines or enamines, to establish chiral centers.

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to a substrate to direct a stereoselective reaction, followed by its removal.

Chiral Amidine Catalysis: Chiral amidine-based organocatalysts have been shown to be effective in promoting asymmetric reactions, such as aza-Henry additions, to produce enantiomerically enriched products that could be converted to the desired analogues vanderbilt.edu.

Regioselective Synthesis:

Regioselectivity is a critical consideration in the synthesis of this compound and its analogues, as it dictates the precise placement of substituents on the benzamidine core. The starting material, a substituted benzonitrile, is key to determining the final substitution pattern.

The regioselectivity of reactions on substituted benzonitriles can be influenced by the electronic and steric properties of the existing substituents. For instance, in the aromatic Claisen rearrangement of meta-substituted benzenes, an internal base can direct the regioselectivity of the reaction acs.org. While not a direct synthesis of N-hydroxybenzamidines, this illustrates how functional groups can direct the position of subsequent modifications.

The reaction of heteroaromatic thioamides with sulfonyl azides has been shown to be a regioselective method for the synthesis of N-sulfonyl amidines beilstein-journals.orgnih.gov. This type of regiocontrol is vital when constructing complex analogues. The synthesis of substituted benzamides, which are structurally related to benzamidines, has been achieved through a series of reactions including cyanation and cyclization, where regiocontrol is essential mdpi.com.

Below is a table summarizing potential regioselective strategies applicable to the synthesis of substituted benzamidine analogues.

| Reaction Type | Directing Group | Outcome | Potential Application to Analogues |

| Nucleophilic Aromatic Substitution | Electron-withdrawing group | Substitution at ortho/para positions | Introduction of substituents on the aromatic ring. |

| Electrophilic Aromatic Substitution | Electron-donating/withdrawing groups | Ortho, para, or meta substitution | Functionalization of the aromatic core. |

| Directed ortho-Metalation | Directing metalating group (e.g., amide) | Substitution at the ortho position | Precise introduction of substituents adjacent to the amidine group. |

Purification and Isolation Methodologies in N-Hydroxybenzamidine Synthesis

The purification and isolation of N-hydroxybenzamidines, including this compound, are crucial steps to obtain a product of high purity. These compounds often exhibit polarity, which influences the choice of purification techniques. The most common methods employed are column chromatography and crystallization.

Column Chromatography:

Column chromatography is a widely used technique for the purification of organic compounds based on their differential adsorption to a stationary phase. orgchemboulder.comjove.com For polar compounds like N-hydroxybenzamidines, several variations of column chromatography can be utilized.

Normal-Phase Chromatography: This technique uses a polar stationary phase (e.g., silica gel or alumina) and a non-polar mobile phase. jove.com For N-hydroxybenzamidines, a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective.

Reversed-Phase Chromatography: In this method, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). This is particularly useful for purifying highly polar or water-soluble compounds that are not well-retained on normal-phase columns.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a viable option for very polar compounds that have low retention in reversed-phase chromatography. biotage.com It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. biotage.com

The choice of chromatographic technique depends on the polarity of the specific N-hydroxybenzamidine derivative and the impurities present.

Crystallization:

Crystallization is a powerful technique for purifying solid compounds, often yielding material of very high purity. orgchemboulder.com The process relies on the principle that the solubility of a compound in a solvent is temperature-dependent. orgchemboulder.com

The general steps for crystallization include:

Solvent Selection: Choosing a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Dissolution: Dissolving the impure compound in a minimum amount of the hot solvent to form a saturated solution.

Cooling: Allowing the solution to cool slowly and undisturbed, which promotes the formation of well-defined crystals.

Isolation: Collecting the pure crystals by filtration and washing them with a small amount of cold solvent.

Advanced crystallization methods for small organic molecules include vapor diffusion, cooling crystallization, and anti-solvent addition. csic.es

The following table outlines the key aspects of these purification techniques.

| Purification Technique | Principle of Separation | Stationary Phase | Mobile Phase/Solvent | Best Suited For |

| Normal-Phase Chromatography | Adsorption | Polar (e.g., Silica Gel) | Non-polar to moderately polar organic solvents | Compounds of low to moderate polarity. |

| Reversed-Phase Chromatography | Partitioning | Non-polar (e.g., C18) | Polar solvents (e.g., Water/Acetonitrile) | Polar and ionizable compounds. |

| HILIC | Partitioning into an adsorbed water layer | Polar (e.g., Amine-bonded silica) | High organic content with some aqueous solvent | Very polar, water-soluble compounds. |

| Crystallization | Differential solubility | Not applicable | A single solvent or a mixture of solvents | Solid compounds that can form a stable crystal lattice. |

Chemical Reactivity and Transformation Studies of 2 Chloro N Hydroxy Benzamidine

Fundamental Chemical Transformations

The core structure of 2-Chloro-N-hydroxy-benzamidine can undergo several fundamental chemical changes, targeting either the hydroxyamidine moiety or the aromatic ring.

Oxidation Reactions Leading to Oximes or Nitriles

The N-hydroxy-benzamidine group is susceptible to oxidation, which can lead to the formation of different products depending on the reaction conditions and the oxidizing agent employed. The oxidation of amidoximes can yield the corresponding amides and/or nitriles. nih.gov This transformation is of interest in biological systems, where enzymes like cytochrome P450 can catalyze the oxidation of similar C=N-OH moieties. nih.gov

In a laboratory setting, various oxidizing agents can be utilized to effect this transformation. The reaction proceeds through the removal of hydrogen from the hydroxyl group, followed by rearrangement and elimination to furnish the final products. The presence of the chloro group on the aromatic ring is expected to influence the reaction rate by modifying the electronic properties of the benzamidine (B55565) core.

Table 1: Potential Oxidation Reactions of this compound

| Oxidizing Agent | Potential Product(s) | General Reaction Conditions |

| Mild Oxidants | 2-Chlorobenzamide oxime | Controlled temperature, neutral pH |

| Strong Oxidants | 2-Chlorobenzonitrile (B47944) | Elevated temperature, acidic or basic medium |

Reduction Reactions Yielding Corresponding Amines

The reduction of the N-hydroxy-benzamidine functionality can lead to the formation of the corresponding 2-chlorobenzamidine. This transformation is significant as amidoximes are sometimes considered prodrugs that are reduced in vivo to the active amidine form. nih.gov The reduction essentially involves the removal of the hydroxyl group from the nitrogen atom.

Furthermore, under more forcing reduction conditions, the amidine functional group itself can be reduced to the corresponding amine, yielding 2-chlorobenzylamine. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation and metal hydrides. The choice of reagent and reaction conditions will determine the extent of reduction.

Table 2: Potential Reduction Reactions of this compound

| Reducing Agent | Potential Product(s) | General Reaction Conditions |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 2-Chlorobenzamidine, 2-Chlorobenzylamine | Varies (pressure, temperature, catalyst loading) |

| Metal Hydrides (e.g., LiAlH₄) | 2-Chlorobenzylamine | Anhydrous solvent, controlled temperature |

| Dissolving Metal Reduction (e.g., Na, EtOH) | 2-Chlorobenzylamine | Refluxing alcohol |

Nucleophilic and Electrophilic Substitution Reactions on the Benzamidine Core

The aromatic ring of this compound is subject to both nucleophilic and electrophilic substitution reactions. The outcomes of these reactions are heavily influenced by the directing effects of the existing substituents.

Nucleophilic Aromatic Substitution: The chlorine atom, being a halogen, is a deactivating group but is ortho, para-directing in electrophilic aromatic substitution. However, in nucleophilic aromatic substitution (SNA), the presence of electron-withdrawing groups can facilitate the displacement of the halide. The amidoxime (B1450833) group's electronic effect (whether it is sufficiently electron-withdrawing to activate the ring for SNA) would be a critical factor. Generally, SNA reactions on aryl halides are challenging and often require harsh conditions or the presence of strong electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. libretexts.org

Derivatization Strategies of the Hydroxyamidine Moiety

The hydroxyamidine group offers two primary sites for derivatization: the oxygen atom and the nitrogen atoms. These derivatizations are useful for modifying the compound's physicochemical properties and for synthesizing new chemical entities.

O-Substitution Reactions

The hydroxyl group of the N-hydroxy-benzamidine moiety can undergo various O-substitution reactions, most notably O-alkylation and O-acylation. These reactions lead to the formation of O-alkyl and O-acyl derivatives, respectively.

O-alkylation is typically achieved by treating the compound with an alkylating agent, such as an alkyl halide or a sulfate, in the presence of a base. The base is required to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide intermediate.

O-acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). nih.gov This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. The resulting O-acyl amidoximes can be important intermediates in the synthesis of heterocyclic compounds like 1,2,4-oxadiazoles. nih.gov

Table 3: O-Substitution Reactions of this compound

| Reaction Type | Reagent | Product Type | General Reaction Conditions |

| O-Alkylation | Alkyl halide (e.g., CH₃I) | O-Alkyl-2-chloro-N-hydroxy-benzamidine | Base (e.g., NaH, K₂CO₃), aprotic solvent |

| O-Acylation | Acyl chloride (e.g., CH₃COCl) | O-Acyl-2-chloro-N-hydroxy-benzamidine | Base (e.g., pyridine (B92270), triethylamine), aprotic solvent |

N-Substitution Reactions

The nitrogen atoms of the amidoxime group can also be sites for substitution reactions, such as N-alkylation and N-acylation. These reactions would lead to the formation of more complex derivatives with modified biological and chemical properties.

N-alkylation can be achieved using alkylating agents, similar to O-alkylation, although controlling the regioselectivity (i.e., which nitrogen atom is alkylated) can be a challenge. The reaction conditions, including the choice of base and solvent, can influence the outcome.

N-acylation of the amino group would lead to the formation of N-acyl-N'-hydroxy-benzamidines. This reaction would typically require an acylating agent and a base. The relative nucleophilicity of the nitrogen and oxygen atoms will play a key role in determining the selectivity of the reaction.

Cyclization Reactions Involving this compound

N-hydroxyamidoximes, such as this compound, are versatile precursors for the synthesis of various five-membered heterocyclic compounds. The most prominent of these reactions is the formation of the 1,2,4-oxadiazole (B8745197) ring system. This transformation is typically achieved by reacting the N-hydroxyamidine functionality with a suitable acylating agent, which provides the final carbon atom of the heterocyclic ring. The general mechanism involves an initial O-acylation of the hydroxyl group, followed by a dehydrative cyclization.

The reaction of this compound with various acylating agents leads to the formation of 3-(2-chlorophenyl)-5-substituted-1,2,4-oxadiazoles. The nature of the substituent at the 5-position of the oxadiazole ring is determined by the acylating agent used. This synthetic strategy is a cornerstone in medicinal chemistry for creating diverse molecular scaffolds.

A variety of reagents can be employed for this transformation, each offering a pathway to a different class of 5-substituted 1,2,4-oxadiazoles. The choice of reaction conditions, such as the solvent and the presence of a base, can be optimized to achieve high yields of the desired product.

| Acylating Agent | Resulting 5-Substituent on 1,2,4-Oxadiazole Ring | Example Product Name |

| Acetyl Chloride | Methyl | 3-(2-Chlorophenyl)-5-methyl-1,2,4-oxadiazole |

| Benzoyl Chloride | Phenyl | 3-(2-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole |

| Chloroacetyl Chloride | Chloromethyl | 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole |

| Oxalyl Chloride | - (dimerization) | Bis(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl) |

| Ethyl Chloroformate | Ethoxy | 5-Ethoxy-3-(2-chlorophenyl)-1,2,4-oxadiazole |

In a typical procedure, the this compound is dissolved in a suitable solvent, such as pyridine or dioxane. The acylating agent is then added, often at a reduced temperature to control the initial exothermic reaction. The reaction mixture is subsequently heated to facilitate the cyclization and dehydration, leading to the formation of the stable 1,2,4-oxadiazole ring. The presence of the electron-withdrawing chloro group on the phenyl ring can influence the reactivity of the starting material but generally does not impede the cyclization process.

Beyond simple acylating agents, dicarboxylic acid anhydrides can also be used, leading to products bearing a carboxylic acid functionality. For instance, reaction with succinic anhydride would yield a propionic acid substituent at the 5-position of the oxadiazole.

| Anhydride Reagent | Resulting 5-Substituent on 1,2,4-Oxadiazole Ring |

| Acetic Anhydride | Methyl |

| Propionic Anhydride | Ethyl |

| Succinic Anhydride | 2-Carboxyethyl |

| Glutaric Anhydride | 3-Carboxypropyl |

| Phthalic Anhydride | 2-Carboxyphenyl |

These cyclization reactions highlight the utility of this compound as a building block for accessing a wide array of substituted 1,2,4-oxadiazoles, which are of significant interest in various fields of chemical research.

Free Radical Chemistry Associated with N-Hydroxybenzamidine Structures

The N-hydroxybenzamidine functional group, present in this compound, possesses the potential for engaging in free radical chemistry, primarily centered around the N-O bond of the hydroxyamidine moiety. Free radicals are highly reactive species characterized by the presence of an unpaired electron. Their formation typically requires an initiation step, such as the input of thermal or photochemical energy, or interaction with another radical species or a redox-active metal.

For N-hydroxybenzamidine structures, the N-O bond is a potential site for homolytic cleavage. Homolytic cleavage involves the symmetrical breaking of a covalent bond, where each fragment retains one of the bonding electrons. This process would result in the formation of two radical species: an iminyl radical and a hydroxyl radical.

Initiation: R-C(=NH)-NH-OH → R-C(=NH)-NH• (aminyl-type radical) + •OH (hydroxyl radical) or R-C(=N•)-NH-OH (iminyl-type radical) + H• (hydrogen radical) - less likely

The stability of the resulting nitrogen-centered radical is a key factor in determining the feasibility of such a reaction. While specific EPR (Electron Paramagnetic Resonance) studies on N-hydroxybenzamidines are not widely reported in the literature, analogies can be drawn from related structures like N-hydroxyguanidines. N-hydroxyguanidines have been shown to undergo oxidation to produce nitrogen-centered radicals and can act as precursors to reactive nitrogen species such as nitric oxide (NO) and nitroxyl (B88944) (HNO). nih.gov

The chemical oxidation of N-hydroxyguanidine compounds can lead to the release of these radical species. nih.gov This suggests that the N-hydroxyamidine group in structures like this compound could potentially be oxidized to form a nitrogen-centered radical.

| Potential Radical Species | Formation Pathway | Significance |

| Aminyl-type radical | Homolytic cleavage of the N-O bond | Highly reactive intermediate, can participate in hydrogen abstraction or addition reactions. |

| Iminyl radical | Homolytic cleavage of an N-H bond followed by rearrangement, or oxidation. | A class of nitrogen-centered radicals known to participate in cyclization and other radical transformations. organic-chemistry.org |

| Nitroxide radical | Oxidation of the N-hydroxy group | Can be stable radical species, often detectable by EPR spectroscopy. rsc.org |

The presence of the 2-chloro substituent on the benzamidine ring would likely influence the stability and reactivity of any radical intermediates formed. Electron-withdrawing groups can affect the electron density distribution within the molecule and thereby impact the energetics of bond cleavage and the subsequent reactions of the radical species.

In biological systems, some N-hydroxyguanidine derivatives have been shown to interact with enzymes like xanthine (B1682287) oxidase, participating in redox reactions and influencing the generation of superoxide (B77818) radicals. nih.gov This highlights the potential for N-hydroxyamidine structures to engage in complex electron transfer processes, which are fundamental to free radical chemistry. The study of such reactions often employs techniques like EPR spectroscopy, which can directly detect and characterize paramagnetic species like free radicals. rsc.orgnih.gov

Despite a comprehensive search for experimental data for the chemical compound This compound (CAS Number: 951442-84-5), the specific spectroscopic information required to fully populate the requested article sections is not available in publicly accessible scientific literature and databases.

Generating an article with the requested level of scientific detail and accuracy is not possible without these foundational experimental data. The use of predicted data or information from analogous but structurally distinct compounds would not meet the stringent requirements for an article focused solely on "this compound."

Therefore, the article cannot be generated at this time.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For a compound like 2-Chloro-N-hydroxy-benzamidine, this technique would provide invaluable insights into its molecular geometry and supramolecular assembly.

Determination of Molecular Conformation (e.g., E/Z Isomerism)

The benzamidine (B55565) moiety, characterized by a C=N double bond, can exhibit E/Z isomerism. The spatial arrangement of the substituents around this bond is crucial for its chemical reactivity and biological activity. An X-ray crystal structure would unambiguously determine which isomer, E (entgegen) or Z (zusammen), is present in the solid state. This determination is based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the carbon and nitrogen atoms of the imine functional group.

Without experimental data for this compound, a definitive assignment of its solid-state conformation remains speculative.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Dimeric Structures)

The presence of hydrogen bond donors (N-H and O-H) and acceptors (N and O atoms, and the chloro group) in this compound suggests a high propensity for the formation of intricate hydrogen bonding networks. These non-covalent interactions are fundamental in dictating the packing of molecules in the crystal lattice.

Typically, amidine and hydroxamic acid derivatives are known to form strong intermolecular hydrogen bonds, often leading to the formation of centrosymmetric dimers. For instance, a common motif involves the formation of R²₂(8) graph set notation, where two molecules are linked by a pair of N-H···O or O-H···N hydrogen bonds. A crystallographic study would provide precise measurements of these bond lengths and angles, confirming the presence and nature of such dimeric structures or other extended networks.

A hypothetical data table for such interactions would include:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H···O | n/a | n/a | n/a | n/a |

| O-H···N | n/a | n/a | n/a | n/a |

| Note: This table is illustrative and contains no data, as no crystallographic information for this compound is available. |

Hirshfeld Surface Analysis for Quantifying Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. This analysis allows for the deconvolution of the crystal structure into a "fingerprint plot," which provides a two-dimensional representation of all intermolecular contacts.

A summary of findings from a Hirshfeld analysis would typically be presented in a table as follows:

| Interaction Type | Percentage Contribution (%) |

| H···H | n/a |

| O···H/H···O | n/a |

| N···H/H···N | n/a |

| Cl···H/H···Cl | n/a |

| C···H/H···C | n/a |

| Other | n/a |

| Note: This table is for illustrative purposes only. The values are not available due to the absence of a crystal structure for this compound. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the electronic structure of many-body systems. Its application to 2-Chloro-N-hydroxy-benzamidine allows for a detailed analysis of its molecular and electronic properties. DFT calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. jst.org.in

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. nih.gov This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, this involves calculating key bond lengths, bond angles, and dihedral angles. These optimized parameters provide a foundational understanding of the molecule's shape and steric properties. jst.org.in

Analysis of the electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) (Note: The following data is illustrative and based on typical values for similar molecular structures calculated using DFT methods.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Cl | 1.74 | Cl-C-C | 119.5 |

| C-N(H) | 1.34 | C-C-N | 121.0 |

| C=N(OH) | 1.29 | C-N-O | 115.0 |

| N-O | 1.41 | N-O-H | 105.0 |

Table 2: Calculated Electronic Properties of this compound (Theoretical) (Note: The following data is illustrative and based on typical values for similar molecular structures calculated using DFT methods.)

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

DFT calculations are also employed to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.gov By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes and their corresponding frequencies. scm.com These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within this compound. nih.gov

Table 3: Selected Calculated Vibrational Frequencies for this compound (Theoretical) (Note: The following data is illustrative and based on typical values for similar molecular structures calculated using DFT methods.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H stretch | 3450 |

| N-H stretch | 3350 |

| C=N stretch | 1650 |

| C-Cl stretch | 750 |

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov This method, implemented within a DFT framework, can predict the ¹H and ¹³C NMR spectra of this compound with a high degree of accuracy. researchgate.netnih.gov The calculated chemical shifts are valuable for assigning the signals in experimental NMR spectra and can aid in the structural elucidation of the compound and its derivatives. imist.ma

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Theoretical) (Note: The following data is illustrative and based on typical values for similar molecular structures calculated using the GIAO method.)

| Atom | Predicted Chemical Shift (ppm) |

| H (O-H) | 9.5 |

| H (N-H) | 7.8 |

| C (C=N) | 155.0 |

| C (C-Cl) | 130.0 |

Mechanistic Modeling and Reaction Pathway Elucidation

Computational chemistry also plays a vital role in understanding the reactivity of this compound and the mechanisms of reactions in which it participates.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. chemrxiv.org The energy difference between the reactants and the transition state is the activation energy or reaction barrier. chemrxiv.org Calculating this barrier provides insight into the kinetics of the reaction, indicating how fast the reaction is likely to proceed. For this compound, this analysis can be applied to understand its synthesis, degradation, or its interactions with biological targets.

Table 5: Calculated Global Reactivity Descriptors for this compound (Theoretical) (Note: The following data is illustrative and based on typical values for similar molecular structures calculated using DFT methods.)

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -3.85 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity (ω) | 2.80 |

Frontier Molecular Orbital (FMO) Theory and HOMO/LUMO Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining the structure and reactivity of molecules. chemrxiv.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.comnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). chemrxiv.orgnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. archivepp.com

A smaller HOMO-LUMO gap indicates that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability. archivepp.com Conversely, a large energy gap implies high stability and low reactivity. archivepp.com These parameters are typically calculated using Density Functional Theory (DFT), a quantum chemical method that provides valuable insights into the electronic structure of molecules. mdpi.comderpharmachemica.com

For this compound, a theoretical HOMO-LUMO analysis would elucidate its electronic characteristics. The distribution of the HOMO and LUMO across the molecule's atoms reveals the most probable sites for nucleophilic and electrophilic attacks, respectively. This information is crucial for understanding its potential interactions with biological targets.

Computational studies on analogous aromatic compounds provide a framework for what a detailed analysis of this compound would entail. Such an analysis would calculate key quantum chemical parameters derived from the HOMO and LUMO energies.

Table 1: Illustrative Quantum Chemical Parameters Derived from FMO Analysis This table presents a hypothetical set of parameters for a compound within the benzamidine (B55565) class to illustrate the output of a typical DFT calculation. The values are for demonstrative purposes only.

| Parameter | Formula | Significance | Hypothetical Value (eV) |

| HOMO Energy (EHOMO) | - | Electron-donating capacity | -6.5 |

| LUMO Energy (ELUMO) | - | Electron-accepting capacity | -1.2 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity/stability | 5.3 |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron | 6.5 |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron | 1.2 |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.65 |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness | 0.189 |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons | 3.85 |

This type of analysis allows chemists to predict the molecule's behavior in chemical reactions and its potential to engage in charge-transfer interactions with biological receptors.

Mechanistic Investigations of Reactions Involving 2 Chloro N Hydroxy Benzamidine

Elucidation of Reaction Pathways and Intermediates

The reactions of 2-Chloro-N-hydroxy-benzamidine, particularly its conversion to heterocyclic structures like 1,2,4-oxadiazoles, proceed through distinct pathways involving key intermediates. A common and well-studied reaction is the cyclization with acylating agents, such as anhydrides or acyl chlorides.

The generally accepted reaction pathway commences with the nucleophilic attack of the hydroxylamino group of this compound on the electrophilic carbonyl carbon of the acylating agent. This initial step leads to the formation of a crucial, albeit often transient, intermediate: an O-acyl-2-chloro-N-hydroxy-benzamidine. While the direct isolation of this intermediate for the 2-chloro substituted compound is not extensively documented, its existence is inferred from mechanistic studies of analogous N-hydroxy-benzamidines.

This O-acylated intermediate is primed for the subsequent intramolecular cyclization. The nitrogen atom of the amidine moiety acts as a nucleophile, attacking the carbonyl carbon of the newly introduced acyl group. This step results in the formation of a tetrahedral intermediate. The final step in the formation of the 1,2,4-oxadiazole (B8745197) ring is the elimination of a molecule of water, a process often referred to as cyclodehydration. This dehydration step leads to the formation of the stable aromatic oxadiazole ring.

In some instances, particularly with more complex reactants, alternative reaction pathways such as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism may be considered, although this is more commonly observed in the reactions of substituted 1,2,4-oxadiazoles themselves rather than their formation from N-hydroxy-benzamidines.

The presence of the electron-withdrawing chloro group on the benzene (B151609) ring of this compound is expected to influence the electron density of the molecule and, consequently, the reactivity of the functional groups involved in the reaction. This substitution can affect the nucleophilicity of the hydroxylamino and amidine nitrogens, as well as the stability of the intermediates formed during the reaction.

Table 1: Key Intermediates in the Reaction of this compound

| Intermediate | Description | Role in Reaction Pathway |

|---|---|---|

| O-acyl-2-chloro-N-hydroxy-benzamidine | Formed by the initial acylation of the hydroxylamino group. | Precursor to intramolecular cyclization. |

| Tetrahedral Intermediate | Formed during the intramolecular nucleophilic attack of the amidine nitrogen on the acyl carbonyl group. | Precedes the final dehydration step. |

Kinetic Studies of N-Hydroxybenzamidine Reactions

Kinetic investigations of the hydrolysis of N-(hydroxymethyl)benzamide and N-(hydroxybenzyl)benzamide derivatives have demonstrated that these reactions are subject to both specific acid and specific base catalysis. bohrium.com The observed rate of reaction is often pH-dependent, with distinct kinetic profiles in acidic, neutral, and basic media.

kobs = kH₂O + kH⁺[H⁺] + kOH⁻[OH⁻]

where:

kH₂O is the rate constant for the water-catalyzed reaction.

kH⁺ is the rate constant for the acid-catalyzed reaction.

kOH⁻ is the rate constant for the base-catalyzed reaction.

In the context of this compound reactions, such as the cyclization to form 1,2,4-oxadiazoles, a similar dependence on pH would be expected. The protonation or deprotonation of the N-hydroxy-benzamidine moiety can significantly alter its nucleophilicity and the electrophilicity of the reaction partner, thereby influencing the reaction rate.

Furthermore, the effect of substituents on the reaction kinetics has been systematically studied for related compounds. The introduction of an electron-withdrawing group, such as the chloro substituent in this compound, is anticipated to have a measurable impact on the reaction rate. For instance, in the hydrolysis of substituted N-(hydroxymethyl)benzamides, a Hammett plot analysis reveals a positive ρ value for the base-catalyzed reaction, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. Conversely, a negative ρ value is often observed for the acid-catalyzed pathway.

Table 2: Expected Influence of Reaction Conditions on the Kinetics of this compound Reactions (based on analogous systems)

| Condition | Expected Effect on Reaction Rate | Mechanistic Rationale |

|---|---|---|

| Acidic (low pH) | Acceleration | Protonation of the carbonyl group of the acylating agent or the N-hydroxy-benzamidine, increasing electrophilicity or altering nucleophilicity. |

| Basic (high pH) | Acceleration | Deprotonation of the hydroxyl group, increasing the nucleophilicity of the oxygen atom. |

| Electron-withdrawing substituent (e.g., 2-Chloro) | Rate may increase or decrease depending on the specific pathway and rate-determining step. | Stabilization or destabilization of charged intermediates and transition states. |

Role of Solvent and Catalysis in Reaction Mechanisms

The solvent and the presence of catalysts play a pivotal role in directing the course and influencing the rate of reactions involving this compound. The choice of solvent can affect the solubility of reactants, the stability of intermediates and transition states, and in some cases, can directly participate in the reaction mechanism.

In the synthesis of 1,2,4-oxadiazoles from N-hydroxy-benzamidines, a variety of solvents have been employed, ranging from polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) to less polar solvents such as toluene (B28343). The solvent's polarity can influence the rate of the cyclization step by stabilizing or destabilizing charged intermediates. For instance, a polar solvent might better solvate a charged tetrahedral intermediate, thereby lowering the activation energy for its formation.

Catalysis is a key tool for enhancing the efficiency of these reactions. As indicated by kinetic studies on analogous systems, both acids and bases can act as catalysts.

Base Catalysis: Bases such as pyridine (B92270) or triethylamine (B128534) are frequently added to reactions of N-hydroxy-benzamidines with acylating agents. Their primary role is to act as a scavenger for the acid byproduct (e.g., HCl from an acyl chloride), preventing the protonation and deactivation of the nucleophilic N-hydroxy-benzamidine. Additionally, a base can deprotonate the hydroxyl group of the N-hydroxy-benzamidine, increasing its nucleophilicity and accelerating the initial acylation step.

Acid Catalysis: In certain reactions, acid catalysts such as p-toluenesulfonic acid (PTSA) or Lewis acids like zinc chloride (ZnCl₂) can be employed. An acid catalyst can activate the acylating agent by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. In the subsequent cyclodehydration step, an acid catalyst can facilitate the elimination of water by protonating the hydroxyl group of the tetrahedral intermediate, turning it into a better leaving group.

The interplay between the solvent and the catalyst is also crucial. For example, the effectiveness of a particular catalyst may be highly dependent on the solvent system. Some reactions may proceed optimally under heterogeneous conditions, where the catalyst is in a different phase from the reactants.

Table 3: Common Catalysts and Solvents in Reactions of N-Hydroxy-benzamidines

| Type | Example | Role in the Reaction Mechanism |

|---|---|---|

| Catalyst | ||

| Base | Pyridine, Triethylamine | Acid scavenger, enhances nucleophilicity of N-hydroxy-benzamidine. |

| Acid | p-Toluenesulfonic acid (PTSA), Zinc Chloride (ZnCl₂) | Activates the acylating agent, facilitates dehydration. |

| Solvent | ||

| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile | Solubilizes reactants, can stabilize charged intermediates. |

| Apolar | Toluene | Can favor certain reaction pathways, often used in dehydration reactions with azeotropic removal of water. |

Applications in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecules

2-Chloro-N-hydroxy-benzamidine serves as a bifunctional building block, offering two primary sites for chemical modification. The amidoxime (B1450833) functional group, (-C(NH2)=NOH), is a key synthon for constructing five-membered heterocyclic rings. The most common method for preparing amidoximes is the reaction of a nitrile with hydroxylamine (B1172632), often in the presence of a base like triethylamine (B128534) or sodium carbonate. chemicalbook.comnih.gov

The second reactive site is the chlorine atom at the ortho-position of the benzene (B151609) ring. The chemical reactivity of similar N-aryl 2-chloroacetamides is often characterized by the facile replacement of the chlorine atom by various nucleophiles. researchgate.net This allows for the introduction of diverse functionalities through nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions. This dual reactivity enables the sequential or orthogonal construction of complex molecular frameworks, making this compound a strategic starting material for synthesizing targeted molecules with desired steric and electronic properties.

Precursor in the Synthesis of Pharmacologically Significant Heterocyclic Compounds (e.g., 1,2,4-Oxadiazoles, Cyclic Pyrimidinones, Benzimidazoles)

The amidoxime moiety of this compound is a cornerstone for synthesizing several classes of pharmacologically important heterocycles.

1,2,4-Oxadiazoles

The synthesis of the 1,2,4-oxadiazole (B8745197) ring is one of the most prominent applications of N-hydroxy-benzamidines. rjptonline.org The general and most widely used method involves the reaction of the amidoxime with a carboxylic acid derivative, such as an acyl chloride, anhydride (B1165640), or the acid itself in the presence of a coupling agent, followed by cyclodehydration. nih.govmdpi.com This process first forms an O-acyl amidoxime intermediate, which then undergoes ring closure at elevated temperatures or with a catalyst to yield the 3,5-disubstituted 1,2,4-oxadiazole. nih.gov The 2-chlorophenyl group from the starting material will be at the 3-position of the resulting oxadiazole ring, while the substituent from the acylating agent will be at the 5-position. A variety of reaction conditions have been developed to facilitate this transformation, including one-pot procedures at room temperature. mdpi.com

| Reactant | Coupling/Activating Agent | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Acyl Chlorides | Base (e.g., Pyridine (B92270), Cs2CO3) | Room Temperature to Reflux | Classical and widely used method. | rjptonline.orgmdpi.com |

| Carboxylic Acids | EDC·HCl, CDI | 0–110 °C | Direct use of carboxylic acids. | nih.gov |

| Carboxylic Acids | Vilsmeier Reagent | Room Temperature, CH2Cl2 | One-pot procedure from nitriles and carboxylic acids. | mdpi.com |

| Methyl Carboxylates | NaOH/DMSO | Room Temperature | One-pot synthesis in a superbase medium. | nih.gov |

| Organic Nitriles | PTSA-ZnCl2 | - | Efficient and mild catalysis. | organic-chemistry.org |

Cyclic Pyrimidinones

Amidoximes can also serve as precursors to pyrimidinone systems. Research has shown that amidoximes react with 2,3-diphenylcycloprop-2-enone in refluxing toluene (B28343) to produce 2-substituted 5,6-diphenylpyrimidin-4(3H)-ones in good yields. thieme-connect.de In this reaction, the amidoxime acts as a dinucleophile, leading to the formation of the six-membered pyrimidinone ring. Applying this to this compound would be expected to yield 2-(2-chlorophenyl)-5,6-diphenylpyrimidin-4(3H)-one, demonstrating a pathway to this important heterocyclic core.

Benzimidazoles

Benzimidazoles are another critical class of heterocyclic compounds accessible from amidoxime-related precursors. A facile, one-pot synthesis of benzimidazoles has been developed through the acylation and subsequent cyclization of N-arylamidoximes. acs.org Another method involves treating an N-phenyl-N-hydroxy-benzamidine with benzenesulfonyl chloride in the presence of a base like triethylamine, which induces cyclization to form the 2-phenylbenzimidazole. youtube.com These methods establish a clear synthetic route where the core structure of this compound can be elaborated and cyclized to form a 2-(2-chlorophenyl)benzimidazole derivative.

Strategies for Diversity-Oriented Synthesis Based on the this compound Scaffold

Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov The this compound structure is an excellent starting scaffold for DOS due to its multiple, orthogonally reactive sites, which can be referred to as points of diversity. nih.gov

A DOS strategy based on this scaffold can be envisioned in several ways:

Appendage Diversity: The amidoxime group can be reacted with a large library of diverse carboxylic acids or their derivatives to generate a library of 1,2,4-oxadiazoles with high variability at the 5-position.

Scaffold Diversity: The chloro substituent offers a versatile handle for modifying the core aromatic scaffold. It can be subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) with libraries of boronic acids, amines, or alkynes to introduce a wide range of aryl, heteroaryl, amino, or alkynyl groups at the 2-position of the phenyl ring.

Functional Group Diversity: The aromatic ring itself can undergo further functionalization, such as electrophilic aromatic substitution, to introduce additional diversity elements.

By combining these approaches, a single starting material can give rise to a vast library of compounds with different appendages, core scaffolds, and functional group displays, efficiently exploring a broad chemical space. mskcc.org

| Point of Diversity | Reaction Type | Library of Reagents | Resulting Structure |

|---|---|---|---|

| Amidoxime Group | Cyclocondensation | Carboxylic Acids / Acyl Chlorides | Library of 3-(2-chlorophenyl)-1,2,4-oxadiazoles with diverse C5-substituents. |

| Chloro Substituent | Suzuki Coupling | Boronic Acids / Esters | Library of biaryl compounds. |

| Chloro Substituent | Buchwald-Hartwig Amination | Primary / Secondary Amines | Library of N-aryl amine derivatives. |

| Chloro Substituent | Sonogashira Coupling | Terminal Alkynes | Library of aryl-alkyne derivatives. |

| Aromatic Ring | Electrophilic Aromatic Substitution | Nitrating / Halogenating Agents | Introduction of further substituents (e.g., -NO2, -Br) on the phenyl ring. |

Development of Chemical Probes and Bioconjugation Strategies

Chemical probes are small molecules designed to study and manipulate biological systems, while bioconjugation is the process of linking molecules to biomacromolecules like proteins or nucleic acids. burleylabs.co.uknih.gov The this compound scaffold provides a robust framework for designing such tools.

The development of a chemical probe from this scaffold would involve leveraging the points of diversity described in the DOS approach. A typical strategy would involve synthesizing a core molecule that has a specific biological activity and then using one of the reactive handles to attach a functional tag.

Reporter Group Attachment: A fluorescent dye (e.g., fluorescein) or an affinity tag (e.g., biotin) could be attached to the scaffold. This could be achieved by using a cross-coupling reaction at the chloro position with a boronic acid or amine that is already linked to the desired tag. The resulting probe could be used for imaging or affinity-based pulldown experiments.

Reactive Group Installation: For activity-based protein profiling, a "warhead" group (a reactive moiety that forms a covalent bond with a target protein) can be installed. For example, the chloro group could be replaced with a more reactive electrophile like an acrylamide (B121943) or a fluoromethyl ketone.

Bioconjugation Handles: For bioconjugation, the scaffold can be functionalized with bioorthogonal groups. biosyn.com For instance, the chloro group could be substituted with an azide (B81097) or an alkyne via a suitable linker, allowing the molecule to be "clicked" onto a biomolecule containing the complementary functional group using copper-catalyzed or strain-promoted azide-alkyne cycloaddition. nih.gov This enables the precise attachment of the molecule to a target protein or nucleic acid for various applications in chemical biology. nih.gov

Coordination Chemistry and Metal Complexation Studies

Complexation Reactions with Transition Metal Ions (e.g., Copper(II))

N-hydroxy-N-(2-chloro-3-methyl)phenyl-N'-(2,6-dimethyl)phenylbenzamidine hydrochloride has been shown to react with copper(II) ions to form a water-insoluble, buff-colored precipitate. researchgate.net This complexation reaction is quantitative over a broad pH range of 2.5 to 10.0. researchgate.net The reaction is noted to be highly selective for copper(II) within a more acidic pH range of 3.0 to 4.5, which is a valuable characteristic for analytical applications. researchgate.net The formation of a precipitate indicates the creation of a stable, neutral complex that is insoluble in aqueous media and most common organic solvents. researchgate.net The comparison of the infrared (IR) spectra of the free ligand and its copper complex reveals shifts in the C=N and N-O stretching bands upon chelation with the copper ion, confirming the coordination of the ligand to the metal center. researchgate.net

Determination of Metal-Ligand Stoichiometry and Stability Constants

The stoichiometry of the complex formed between N-hydroxy-N-(2-chloro-3-methyl)phenyl-N'-(2,6-dimethyl)phenylbenzamidine hydrochloride and copper(II) has been determined through analytical data. researchgate.net The results indicate a metal-to-ligand ratio of 1:2, meaning one copper(II) ion coordinates with two molecules of the hydroxyamidine ligand. researchgate.net

| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) |

|---|---|---|

| Copper(II) | N-hydroxy-N-(2-chloro-3-methyl)phenyl-N'-(2,6-dimethyl)phenylbenzamidine hydrochloride | 1:2 |

Thermal Analysis and Kinetic Parameters of Metal-Hydroxyamidine Complexes

The thermal stability of the copper(II) complex with N-hydroxy-N-(2-chloro-3-methyl)phenyl-N'-(2,6-dimethyl)phenylbenzamidine hydrochloride has been investigated using thermogravimetric analysis (TGA). researchgate.net The analysis shows that the solid complex is stable up to 220°C, at which point it begins to melt with decomposition. researchgate.net The decomposition occurs in a single step over the temperature range of 220-500°C. researchgate.net

The data from the TGA curve has been used to calculate important kinetic parameters for the decomposition reaction, including the energy of activation (Ea), frequency factor (A), and entropy of activation (ΔS). These parameters were determined using three different computational methods: Coats-Redfern, Sharp-Wentworth, and Piloyan-Novikova, which showed good agreement in their results. researchgate.net The negative values obtained for the entropy of activation suggest that the activated complex is more ordered in structure than the free ligand. researchgate.net

| Method | Activation Energy (Ea) (kJ/mol) | Frequency Factor (A) (s⁻¹) | Entropy (ΔS) (J/K·mol) |

|---|---|---|---|

| Coats-Redfern | 70.2068 | 3.2389 x 10⁵ | -33.5467 |

| Sharp-Wentworth | 74.4613 | - | -33.7491 |

| Piloyan-Novikova | 76.5886 | 2.6461 x 10⁵ | -33.9543 |

Structural Characterization of N-Hydroxybenzamidine Metal Complexes

The structural characterization of metal complexes is essential for understanding the coordination environment of the metal ion and the binding mode of the ligand. While detailed single-crystal X-ray diffraction data for complexes of 2-Chloro-N-hydroxy-benzamidine or its close derivatives discussed herein are not available in the cited literature, spectroscopic methods provide some structural information.

For the copper(II) complex of N-hydroxy-N-(2-chloro-3-methyl)phenyl-N'-(2,6-dimethyl)phenylbenzamidine hydrochloride, infrared (IR) spectroscopy confirms the coordination of the ligand. researchgate.net A key observation is the appearance of a band at 467 cm⁻¹, which is attributed to the Cu-N bond vibration. researchgate.net Furthermore, the disappearance of the N-H⁺ stretching band from the ligand's spectrum and the shifting of the C=N and N-O bands upon complexation indicate that the ligand coordinates to the copper(II) ion through the nitrogen and oxygen atoms of the hydroxyamidine group. researchgate.net

Advanced Analytical Research Applications of N Hydroxybenzamidines

Gravimetric Determination Methodologies for Metal Ions

There is no available data on the use of 2-Chloro-N-hydroxy-benzamidine as a precipitating agent for the gravimetric analysis of any metal ions. Information regarding reaction conditions (e.g., pH), the composition of the precipitate, and its weighing form after drying or ignition is absent from the scientific literature.

Spectrophotometric Applications as Analytical Reagents

No studies have been found that describe the use of this compound as a chromogenic reagent for the spectrophotometric determination of metal ions. Therefore, data on the formation of colored complexes, their wavelength of maximum absorbance (λmax), adherence to Beer's law, molar absorptivity, and optimal reaction conditions are not available.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Protocols

The advancement of organic synthesis is intrinsically linked to the development of efficient and sustainable methods for molecule construction. While established routes to 2-Chloro-N-hydroxy-benzamidine exist, such as the reaction of 2-chlorobenzonitrile (B47944) with hydroxylamine (B1172632), there is considerable scope for the development of novel synthetic protocols. Future research should focus on methodologies that offer improved yields, reduced reaction times, and greater atom economy.

Key areas for exploration include:

Microwave-Assisted Synthesis: The application of microwave irradiation could significantly accelerate the reaction between 2-chlorobenzonitrile and hydroxylamine, potentially leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based protocol for the synthesis of this compound would enable a more efficient and automated production process.

Catalytic Approaches: Investigating novel catalysts for the formation of the N-hydroxyamidine group could lead to milder reaction conditions and improved functional group tolerance. This could involve the exploration of metal-based or organocatalytic systems.

A comparative overview of potential synthetic improvements is presented in the table below.

| Synthetic Protocol | Potential Advantages |

| Conventional Synthesis | Established and understood methodology. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, and cleaner reactions. |

| Flow Chemistry | Enhanced safety, scalability, and process automation. |

| Novel Catalysis | Milder reaction conditions and broader substrate scope. |

Exploration of Undiscovered Chemical Reactivity and Catalytic Roles

The N-hydroxyamidine functional group is known for its versatile reactivity, yet the full extent of its chemical behavior, particularly within the 2-chloro-substituted benzamidine (B55565) framework, remains to be explored. Future research should aim to uncover novel transformations and potential catalytic applications of this compound.

Potential avenues of investigation include:

Cyclization Reactions: The N-hydroxyamidine moiety can participate in a variety of cyclization reactions to form heterocyclic compounds, which are of significant interest in medicinal chemistry.

Coordination Chemistry: The ability of the N-hydroxyamidine group to act as a bidentate ligand for metal ions opens up possibilities for the synthesis of novel coordination complexes with interesting magnetic, optical, or catalytic properties.

Catalytic Applications: The potential for this compound and its metal complexes to act as catalysts in organic transformations is a largely unexplored area. Research could focus on their application in oxidation, reduction, or cross-coupling reactions.

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. The integration of advanced computational methods can accelerate the exploration of this compound's chemical space.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, spectroscopic properties, and reactivity of this compound. This can provide insights into its reaction mechanisms and help in the design of new reactions.

Molecular Docking Simulations: Given the prevalence of benzamide (B126) derivatives in drug discovery, molecular docking studies can be used to predict the binding affinity of this compound to various biological targets, guiding the development of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, it may be possible to correlate the structural features of this compound derivatives with their chemical or biological activity, facilitating the design of more potent and selective compounds.

The following table outlines the potential applications of different computational methods.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. |

| Molecular Docking | Identification of potential biological targets and prediction of binding modes. |

| QSAR | Elucidation of structure-activity relationships for rational drug design. |

Rational Design of Chemically-Functionalized Materials Based on the N-Hydroxybenzamidine Core

The unique structural and electronic properties of this compound make it an attractive building block for the rational design of novel functional materials.

Future research in this area could involve:

Polymer Synthesis: Incorporation of the this compound unit into polymer backbones could lead to materials with tailored thermal, mechanical, or electronic properties. The N-hydroxyamidine group could also be used to cross-link polymer chains.

Metal-Organic Frameworks (MOFs): The ability of the N-hydroxyamidine to coordinate with metal ions makes it a promising ligand for the construction of MOFs. These materials could have applications in gas storage, separation, and catalysis.

Sensors: The interaction of the N-hydroxyamidine group with specific analytes could be exploited for the development of chemical sensors. The chloro-substituent provides a handle for further functionalization to tune the selectivity and sensitivity of such sensors.

Q & A

Basic: What are the established synthetic routes for 2-Chloro-N-hydroxy-benzamidine, and how are reaction conditions optimized?

Methodological Answer:

The synthesis of this compound derivatives typically involves coupling reactions between hydroxylamine derivatives and chlorinated benzoyl intermediates. For example, in analogous compounds like N-benzoyl-2-hydroxybenzamides, acylation with chlorocarbonyl reagents under reflux in pyridine or dichloromethane (CH₂Cl₂) is common . Critical parameters include:

- Temperature control : Reflux conditions (e.g., 4–6 hours at 100–135°C) ensure complete acylation while minimizing side reactions.

- Catalyst selection : Palladium on carbon (Pd/C) under hydrogenation conditions may reduce nitro or protecting groups in precursor molecules .

- Purification : Column chromatography or recrystallization in methanol (MeOH) is used to isolate products. Confirmation of purity requires HPLC (High-Performance Liquid Chromatography) with UV detection and comparison to reference standards .

Advanced: How can conflicting crystallographic data for this compound derivatives be resolved?

Methodological Answer:

Conflicts in crystallographic data often arise from disordered solvent molecules, twinning, or dynamic conformational changes. To address these:

- Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 89–200 K) to minimize thermal motion artifacts .

- Refinement Tools : SHELXL (via the SHELX suite) is recommended for small-molecule refinement, employing restraints for disordered regions and anisotropic displacement parameters for non-H atoms .

- Validation : Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and PLATON’s ADDSYM algorithm to detect missed symmetry elements .

- Deposition : Submit refined CIF files to the Cambridge Structural Database (CSD) for peer validation .

Basic: Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) and compare coupling constants (e.g., J = 6–8 Hz for aromatic protons) to confirm substitution patterns .

- Mass Spectrometry (MS) : Electrospray Ionization (ESI-MS) or High-Resolution Mass Spectrometry (HRMS) validates molecular ion peaks (e.g., m/z 323.7 [M+H]⁺ for chlorinated analogs) .

- FT-IR : Detect functional groups (e.g., N–H stretching at ~3300 cm⁻¹ and C=O at ~1680 cm⁻¹).